3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyridine and pyrrole rings The presence of a trifluoromethyl group and a methyl group on the pyrrole ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-2-nitropyridine with butyl lithium followed by cyclization can yield the desired compound . Another method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyridine ring using reagents like trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar chemical properties.
5-(Trifluoromethyl)-2-methylpyridine: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-5-3-13-8-7(5)2-6(4-14-8)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
PQZCMUOOUBTMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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